Chlorodiethylisopropylsilane
Overview
Description
Preparation Methods
Chlorodiethylisopropylsilane can be synthesized through the reaction of diethylisopropylsilane with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃). The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the chlorosilane product . Industrial production methods often involve similar chlorination reactions but on a larger scale, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Chlorodiethylisopropylsilane undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as alcohols, amines, and thiols to form corresponding silyl ethers, silylamines, and silylthioethers.
Hydrolysis: In the presence of water, it hydrolyzes to form diethylisopropylsilanol and hydrochloric acid.
Oxidation: It can be oxidized to form silanols or siloxanes under specific conditions.
Common reagents used in these reactions include alcohols, amines, thiols, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chlorodiethylisopropylsilane is widely used in scientific research, particularly in the fields of:
Chemistry: It is used as a protecting group for alcohols and amines in organic synthesis.
Biology: It is employed in the modification of biomolecules for various biochemical assays.
Medicine: It is used in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which chlorodiethylisopropylsilane exerts its effects involves the formation of a stable silyl group that can protect functional groups during chemical reactions. This stability is due to the strong Si-C and Si-O bonds formed during the reactions . The molecular targets and pathways involved depend on the specific application and the nature of the substrate being modified .
Comparison with Similar Compounds
Chlorodiethylisopropylsilane can be compared with other chlorosilanes such as:
Chlorotrimethylsilane: Used for similar protecting group chemistry but with different steric and electronic properties.
Chlorodimethylsilane: Another protecting group reagent with different reactivity and stability.
Dichlorodimethylsilane: Used in the synthesis of silicone polymers and resins.
This compound is unique due to its specific steric and electronic properties, which make it suitable for certain applications where other chlorosilanes may not be as effective .
Biological Activity
Chlorodiethylisopropylsilane (CAS RN: 107149-56-4) is an organosilane compound that has garnered attention for its unique properties and potential applications in various fields, including materials science and biological systems. This article delves into the biological activity of this compound, exploring its interactions, efficacy, and potential uses based on recent research findings.
This compound is characterized by the following chemical structure:
This structure indicates the presence of a silicon atom bonded to chlorine and alkyl groups, which influence its reactivity and solubility in biological environments.
Biological Activity Overview
Research on the biological activity of this compound has primarily focused on its interactions with biological molecules and its potential applications in bioconjugation and drug delivery systems. The following sections summarize key findings from various studies.
1. Reactivity with Biological Targets
This compound can react with nucleophilic sites in biomolecules, such as amines and thiols. This reactivity is crucial for developing bioconjugates where silanes serve as linkers or modifying agents. For instance, studies have shown that silanes can form stable bonds with proteins, enhancing their stability and functionality in drug delivery applications .
2. Antimicrobial Properties
There is emerging evidence suggesting that organosilanes, including this compound, exhibit antimicrobial properties. A study highlighted the effectiveness of silane compounds in inhibiting bacterial growth on treated surfaces, which could be beneficial for developing antimicrobial coatings . The mechanism is believed to involve disruption of bacterial cell membranes due to the hydrophobic nature of silanes.
Case Study 1: Surface Functionalization for Antimicrobial Applications
In a recent study, this compound was used to functionalize surfaces to enhance their antimicrobial properties. The treated surfaces showed a significant reduction in bacterial colonization compared to untreated controls. The study utilized contact angle measurements and bacterial adhesion assays to evaluate the effectiveness of the treatment .
Treatment | Bacterial Colonization (%) |
---|---|
Untreated | 85% |
Treated | 20% |
This data indicates that this compound can effectively reduce microbial adhesion, suggesting its potential use in medical devices and hospital environments.
Case Study 2: Bioconjugation Techniques
Another research effort focused on using this compound for bioconjugation of therapeutic agents. The study demonstrated that silane-modified nanoparticles could successfully encapsulate drugs while maintaining their release profiles. This property is essential for controlled drug delivery systems .
Research Findings
Recent literature reviews have emphasized the versatility of organosilanes in biomedical applications. Key findings include:
- Stability : Silanes provide enhanced stability for biomolecules when used as coupling agents.
- Versatility : They can be tailored for specific interactions with various biological targets.
- Applications : Potential applications span drug delivery systems, surface modification for enhanced biocompatibility, and development of biosensors.
Properties
IUPAC Name |
chloro-diethyl-propan-2-ylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17ClSi/c1-5-9(8,6-2)7(3)4/h7H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBPGFIPLLCQMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(C(C)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90403667 | |
Record name | Chlorodiethylisopropylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90403667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107149-56-4 | |
Record name | Chlorodiethylisopropylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90403667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | chloro-diethyl-propan-2-ylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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